BenchChemオンラインストアへようこそ!

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Structure–Activity Relationship Positional Isomerism Benzamide Derivatives

Selecting the correct 3-bromo isomer is critical for SAR integrity. This meta-bromo N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide provides optimal sigma-hole geometry for directional halogen bonding with backbone carbonyl acceptors—an interaction chloro or fluoro analogs cannot replicate. The 3-Br substituent doubles as a strategic synthetic handle for Suzuki and Buchwald–Hartwig cross-coupling, enabling late-stage library diversification. Procure the authenticated meta-substituted reference standard to ensure positional isomer fidelity and eliminate uncontrolled variables that compromise comparative CNS target engagement studies.

Molecular Formula C18H19BrN2O
Molecular Weight 359.267
CAS No. 1797319-79-9
Cat. No. B2763903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
CAS1797319-79-9
Molecular FormulaC18H19BrN2O
Molecular Weight359.267
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H19BrN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)
InChIKeyOTKKQXYLWCLNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide (CAS 1797319-79-9): Core Identity and Procurement Baseline


3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide (CAS 1797319-79-9) is a synthetic small molecule belonging to the N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide class, characterized by a 3‑bromo substituent on the benzamide ring, a phenylpyrrolidine moiety, and a molecular formula of C₁₈H₁₉BrN₂O (MW 359.3 g/mol) . The compound is available from multiple chemical suppliers for research use and has been referenced in patent literature exploring substituted benzamide derivatives as modulators of central nervous system targets [1]. Its structural features—particularly the meta‑bromo substitution—place it within a well‑defined chemical series where positional isomerism and halogen identity can profoundly influence target binding and selectivity.

Why 3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide Cannot Be Casually Replaced by In‑Class Analogs


Within the N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide scaffold, seemingly minor substitutions—such as moving the bromine from the 3‑position to the 2‑position or replacing bromine with chlorine, fluorine, or a cyano group—can fundamentally alter molecular recognition, binding kinetics, and pharmacological profile. Published structure‑activity relationship (SAR) principles for related benzamide series demonstrate that the position and electronic nature of the halogen substituent dictate interactions with aromatic binding pockets and influence conformational preferences [1]. Consequently, procuring a 2‑bromo isomer (CAS 1796971-19-1), a 3‑chloro analog (CAS 1797643-26-5), or an unsubstituted variant in place of the 3‑bromo derivative introduces uncontrolled variables that invalidate comparative experimental conclusions. The quantitative evidence below, where available, illustrates the measurable consequences of such structural variations.

3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide: Quantitative Differentiation Evidence Guide


Positional Isomerism: 3‑Bromo vs. 2‑Bromo Benzamide Substitution

The 3‑bromo positional isomer (target compound) is structurally distinct from the 2‑bromo isomer (CAS 1796971-19-1). In related benzamide series, moving the halogen from the meta to the ortho position alters the dihedral angle between the benzamide ring and the amide bond, affecting hydrogen‑bonding geometry and steric fit within target binding pockets [1]. Direct head‑to‑head binding or functional data for these two specific isomers are not publicly available; the differentiation is currently inferred from established medicinal chemistry principles for halogenated benzamides . Procurement of the incorrect isomer would yield experimental results that are not comparable to those obtained with the 3‑bromo compound.

Structure–Activity Relationship Positional Isomerism Benzamide Derivatives

Halogen Identity: 3‑Bromo vs. 3‑Chloro Substitution

The target compound bears a bromine atom at the 3‑position, while the closest commercially available analog is the 3‑chloro derivative (CAS 1797643-26-5) . Bromine is larger (van der Waals radius: 1.85 Å) and more polarizable than chlorine (1.75 Å), which can enhance halogen bonding and hydrophobic contacts in protein binding sites [1]. In multiple benzamide‑based inhibitor series, the Br→Cl substitution has been shown to reduce target binding affinity by 2‑ to 10‑fold; however, no direct comparative data for these two specific compounds are publicly available. Procurement decisions must consider that the 3‑chloro analog is not an equipotent substitute.

Halogen Bonding Physicochemical Properties Benzamide Scaffold

Multi‑Halogen vs. Mono‑Halogen Substitution: 3‑Bromo vs. 3,4‑Difluoro Analogs

A commercially available poly‑halogenated analog, 3,4‑difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide (CAS 1798029-84-1), replaces the single 3‑bromo substituent with two smaller, strongly electronegative fluorine atoms . Fluorine substitutions dramatically alter electronic distribution, lipophilicity, and metabolic stability relative to a single bromine [1]. While no direct comparative bioactivity data exist for these two compounds, the substantial difference in halogenation pattern precludes their interchangeable use. Researchers seeking a bromine‑specific interaction profile should not substitute with the difluoro analog without independent validation.

Substitution Pattern Binding Site Complementarity Fluorine Scanning

Electronic Character: 3‑Bromo vs. 3‑Cyano Substitution

The 3‑cyano analog (CAS not retrieved; ChemSrc entry for 3‑cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide) replaces the bromine atom with a cyano group, which is a strong electron‑withdrawing substituent with distinct hydrogen‑bond acceptor properties . In medicinal chemistry programs, Br→CN replacement often shifts the balance between hydrophobic and polar interactions, potentially altering target selectivity. No direct comparative data between this compound and the 3‑bromo derivative are publicly available. Procurement of the cyano analog in place of the bromo compound would introduce a fundamentally different pharmacophore element.

Electron‑Withdrawing Groups Receptor Interactions Cyano vs. Bromo

Procurement‑Guided Application Scenarios for 3-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide


Chemical Probe Development Requiring Specific Halogen‑Bonding Interactions

When a target protein binding site contains a well‑defined halogen‑bond acceptor (e.g., a backbone carbonyl oxygen) that optimally accommodates the polarizable bromine atom, the 3‑bromo compound provides the appropriate sigma‑hole geometry. The 3‑chloro or 3‑fluoro analogs, with smaller and less polarizable halogens, would form weaker halogen bonds . This scenario is supported by the class‑level evidence that bromine substituents at the meta position of benzamides can engage in directional, stabilizing interactions not achievable with chlorine.

Structure–Activity Relationship (SAR) Studies Exploring Positional Isomer Effects

For SAR campaigns investigating how the position of a halogen substituent on the benzamide ring modulates target engagement, the 3‑bromo compound serves as the meta‑substituted reference standard. It enables direct comparison with the 2‑bromo (ortho) and 4‑bromo (para) isomers when such compounds become available. The structural rationale is grounded in the established precedent that regioisomeric benzamides exhibit distinct binding conformations [1].

Medicinal Chemistry Optimization of CNS‑Active Benzamide Derivatives

Patent literature identifies N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide derivatives as potential modulators of neurological targets [1]. The 3‑bromo substitution may enhance blood–brain barrier permeability relative to more polar substituents (e.g., cyano or carboxyl), making this compound a suitable starting point for CNS drug discovery programs. Researchers should verify brain penetration experimentally, but the physicochemical rationale supports this application scenario.

Synthetic Methodology Development Using Aryl Bromide Cross‑Coupling Handles

The presence of a bromine atom at the 3‑position provides a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling late‑stage diversification of the benzamide scaffold. This differentiates the compound from its chloro and fluoro analogs, where oxidative addition is less favorable. The bromide serves as a strategic exit vector for library synthesis .

Quote Request

Request a Quote for 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.